molecular formula C10H11ClO3S B13011135 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone

1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone

Cat. No.: B13011135
M. Wt: 246.71 g/mol
InChI Key: UYDWDIGZSBWIOS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone is an organic compound characterized by the presence of a chlorophenyl group and an ethylsulfonyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone typically involves the reaction of 3-chlorobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)ethanol: This compound has a similar chlorophenyl group but differs in the presence of an alcohol group instead of an ethanone group.

    1-(3-Chlorophenyl)piperazine: This compound contains a piperazine ring instead of an ethylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-ethylsulfonylethanone

InChI

InChI=1S/C10H11ClO3S/c1-2-15(13,14)7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

UYDWDIGZSBWIOS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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